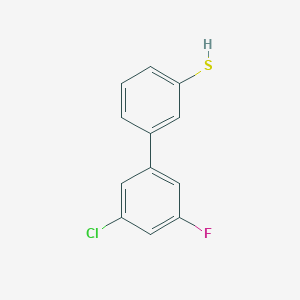

3-(3-Chloro-5-fluorophenyl)thiophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFS/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTRTFRAWAIYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C2=CC(=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Mechanistic Chemical Transformations

Diverse Synthetic Routes for the Preparation of 3-(3-Chloro-5-fluorophenyl)thiophenol

The formation of the central carbon-sulfur-carbon (C-S-C) linkage is the cornerstone of any synthetic approach to this molecule. Modern organometallic catalysis provides the most efficient and versatile methods for achieving this transformation.

The principal strategy for synthesizing this compound involves the cross-coupling of two key aromatic precursors. Transition metal-catalyzed reactions, particularly those employing palladium or copper, are paramount for forming the diaryl sulfide (B99878) bond. acs.orgorganic-chemistry.org A highly plausible route is the coupling of an aryl halide, such as 1-iodo-3-chloro-5-fluorobenzene, with 3-mercaptophenol.

In this approach, the thiol group of 3-mercaptophenol acts as the sulfur nucleophile, and the C-I bond of the haloarene serves as the electrophilic site for the coupling reaction. The reaction is typically performed in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The thiol group on the final product is often protected during the synthesis and deprotected in the final step to prevent unwanted side reactions, such as oxidative disulfide formation.

The efficiency of the diaryl sulfide synthesis is highly dependent on the catalytic system employed. Palladium-based catalysts, such as those derived from Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) in combination with specialized phosphine (B1218219) ligands like NiXantPhos or CyPF-t-Bu, have demonstrated remarkable efficacy and broad functional group tolerance in C-S bond formation. acs.orgorganic-chemistry.orgnih.gov These catalysts facilitate the key steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle.

Copper-catalyzed systems, often referred to as Ullmann-type couplings, represent an older but still valuable alternative. organic-chemistry.orgnih.gov Modern refinements using copper(I) iodide (CuI) with ligands like ethylene (B1197577) glycol can effectively couple aryl iodides with thiols under relatively mild conditions. nih.gov

From a green chemistry perspective, efforts are directed towards using less toxic and more sustainable reagents. This includes the development of ligand-free catalyst systems and the use of stable, odorless sulfur surrogates, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), to replace volatile and malodorous thiols. organic-chemistry.org

Table 1: Proposed Catalytic Strategies for Synthesis

| Catalytic System | Precursors | Ligand Example | Base | Key Advantages |

| Palladium Catalysis | 1-Iodo-3-chloro-5-fluorobenzene + 3-Mercaptophenol | CyPF-t-Bu | K₃PO₄ | High turnover numbers, broad functional group tolerance. organic-chemistry.org |

| Copper Catalysis | 1-Iodo-3-chloro-5-fluorobenzene + 3-Mercaptophenol | Ethylene Glycol | K₂CO₃ | Cost-effective, good chemoselectivity. nih.gov |

| Nickel Catalysis | 1-Chloro-3-chloro-5-fluorobenzene + Arylthiosilane | dcypt | Not applicable | Effective for less reactive aryl chlorides. organic-chemistry.org |

The availability of suitable precursors is critical. While 3-mercaptophenol is a commercially available reagent, the key intermediate, 1-halo-3-chloro-5-fluorobenzene, typically requires synthesis. sigmaaldrich.com A standard and effective method for its preparation begins with the commercially available 3-chloro-5-fluoroaniline.

This aniline (B41778) can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. The subsequent Sandmeyer reaction, involving treatment of the diazonium salt with potassium iodide (KI), yields the desired 1-iodo-3-chloro-5-fluorobenzene . This functional group interconversion from an amine to an iodide is a robust and widely used transformation in aromatic chemistry. google.com The C-I bond is particularly well-suited for palladium-catalyzed cross-coupling reactions due to its high reactivity. boulingchem.com

Comprehensive Analysis of Intrinsic Reactivity and Chemical Transformations

The reactivity of this compound is governed by its three key structural components: the electron-deficient chloro-fluoro-substituted aromatic ring, the electron-richer mercaptophenyl ring, and the nucleophilic thiol group.

The two aromatic rings exhibit dichotomous reactivity towards substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring substituted with chlorine and fluorine is electron-deficient due to the inductive electron-withdrawing effects of the halogens. This makes it susceptible to attack by strong nucleophiles, following a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgbyjus.com For an SNAr reaction to proceed, the ring must typically be activated by potent electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group. libretexts.orgmasterorganicchemistry.com While the activation by chloro and fluoro groups is less pronounced, reaction with a very strong nucleophile under forcing conditions could potentially lead to the displacement of one of the halogens.

Electrophilic Aromatic Substitution (EAS): Conversely, the second ring, which bears the thiol (-SH) and the diaryl sulfide (-S-) bridge, is activated towards electrophilic attack. Both the thiol and sulfide groups are ortho, para-directing. Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to these activating groups. The reaction of benzene (B151609) with reagents like thionyl chloride in the presence of AlCl₃ to form diphenyl sulfide derivatives highlights the susceptibility of arenes to electrophilic sulfur reagents. tandfonline.comtandfonline.comresearcher.liferesearchgate.net

Table 2: Predicted Aromatic Substitution Reactivity

| Ring System | Reaction Type | Expected Reactivity | Directing Effects | Potential Products |

| 3-Chloro-5-fluorophenyl | Nucleophilic (SNAr) | Low to moderate; requires strong nucleophile/heat. libretexts.org | Governed by leaving group position. | Substitution of F or Cl. |

| 3-Mercaptophenyl | Electrophilic (EAS) | High | Ortho, para-directing (-SH, -S-). | Halogenated, nitrated, or acylated derivatives. |

The thiol (-SH) group is the most reactive site for many transformations, particularly redox reactions. youtube.com

Oxidation: The thiol group is readily oxidized. Mild oxidizing agents, such as iodine (I₂) or exposure to atmospheric oxygen, can convert the thiol to its corresponding disulfide, forming a new S-S bond between two molecules. wikipedia.org Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), can lead to further oxidation. This proceeds in a stepwise fashion through intermediate states like sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H), ultimately yielding the highly oxidized sulfonic acid (R-SO₃H). youtube.comwikipedia.orgnih.gov Each of these oxidation states presents a distinct functional group with unique chemical properties.

Nucleophilicity and Alkylation: In the presence of a base, the thiol is deprotonated to form a thiolate anion (R-S⁻). This thiolate is a potent nucleophile and readily participates in S-alkylation reactions with alkyl halides or S-acylation with acyl chlorides, providing a straightforward route to a wide range of thioether and thioester derivatives. youtube.com

Table 3: Reactivity of the Thiol Functional Group

| Reaction Type | Reagent Example | Product Functional Group |

| Mild Oxidation | I₂, O₂ | Disulfide (-S-S-) wikipedia.org |

| Strong Oxidation | H₂O₂, KMnO₄ | Sulfonic Acid (-SO₃H) youtube.com |

| S-Alkylation | Methyl Iodide (CH₃I) | Thioether (-S-CH₃) youtube.com |

| S-Acylation | Acetyl Chloride | Thioester (-S-C(O)CH₃) |

Cyclization, Rearrangement, and Coupling Reactions

While specific literature on the cyclization, rearrangement, and coupling reactions of this compound is not extensively documented, its reactivity can be inferred from the well-established chemistry of diaryl thioethers and related halogenated aromatic compounds.

Cyclization Reactions:

Diaryl thioethers are precursors to a variety of sulfur-containing heterocyclic compounds through intramolecular cyclization reactions. For this compound, cyclization would likely involve the formation of a new ring, creating a tricyclic system. The specific conditions for such reactions, including the choice of catalyst and reaction environment, would be critical in directing the regioselectivity of the cyclization. The presence of the electron-withdrawing chloro and fluoro substituents would influence the electron density of the adjacent aromatic ring, thereby affecting the feasibility and outcome of electrophilic or radical-mediated cyclization pathways.

Rearrangement Reactions:

Rearrangement reactions in diaryl thioethers, such as the Smiles and Schönberg rearrangements, are known mechanistic transformations. The Smiles rearrangement typically involves intramolecular nucleophilic aromatic substitution, where the thiophenolic moiety could potentially attack one of the activated positions on the chloro-fluoro-substituted ring. However, the stability of the resulting intermediate and the reaction conditions would be determining factors. The Schönberg rearrangement involves the thermal conversion of diaryl thionocarbonates to diaryl thiolcarbonates, a reaction class that could be explored starting from derivatives of this compound.

Coupling Reactions:

The thiol group in this compound is a key functional handle for various coupling reactions. It can readily participate in transition-metal-catalyzed cross-coupling reactions, such as those mediated by palladium or copper catalysts, to form new carbon-sulfur or sulfur-heteroatom bonds. For instance, coupling with aryl halides would yield more complex triarylthioether structures. The halogen atoms on the other phenyl ring also present sites for further functionalization through cross-coupling reactions, offering a pathway to elaborate the molecular structure. The selective activation of either the C-Cl or C-F bond would be a significant synthetic challenge, often dictated by the choice of catalyst and ligands.

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

| Palladium-Catalyzed C-S Coupling | Aryl Halides, Pd(dba)₂, Ligands (e.g., Xantphos) | Formation of triaryl thioethers |

| Copper-Catalyzed C-S Coupling | Aryl Halides, CuI, Base (e.g., K₂CO₃) | Synthesis of triaryl thioethers |

| Intramolecular Cyclization | Strong Acid or Oxidizing Agent | Formation of sulfur-containing heterocycles |

Reactivity Profiling in Various Reaction Environments

The reactivity of this compound is dictated by the interplay of its functional groups: the thioether linkage, the thiol group, and the halogenated aromatic ring.

Nucleophilic and Electrophilic Reactions:

The sulfur atom of the thiol group is a potent nucleophile and can react with a wide range of electrophiles. Alkylation, acylation, and addition to unsaturated systems are expected reactions at the thiol position. The electron-withdrawing nature of the chloro and fluoro substituents on one of the phenyl rings deactivates it towards electrophilic aromatic substitution while activating it towards nucleophilic aromatic substitution (SNAr). This differential reactivity between the two aryl rings is a key feature that can be exploited for selective functionalization. For instance, a strong nucleophile could potentially displace the chlorine or fluorine atom, although fluorine displacement is generally more difficult.

Oxidation and Reduction:

Influence of Halogen Substituents:

The chloro and fluoro groups have a profound impact on the molecule's reactivity. Their strong electron-withdrawing inductive effects decrease the electron density on the substituted phenyl ring, influencing the pKa of the thiol group and the nucleophilicity of the thioether. In the context of metal-catalyzed reactions, these halogens can also participate in oxidative addition steps, providing further avenues for molecular elaboration.

| Reaction Environment | Key Reactive Site | Expected Transformation |

| Basic (e.g., with alkyl halide) | Thiol group | S-alkylation |

| Acidic | Thioether (protonation) | Potential for cleavage under harsh conditions |

| Oxidative (e.g., H₂O₂) | Thiol and Thioether | Disulfide, Sulfoxide, or Sulfone formation |

| Reductive (e.g., catalytic hydrogenation) | C-Cl bond | Potential for dehalogenation |

| Presence of a Palladium Catalyst and Aryl Halide | Thiol group | C-S cross-coupling |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can predict molecular geometries, orbital energies, and various spectroscopic parameters.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) has become a standard and reliable tool for investigating the electronic properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For a molecule like 3-(3-Chloro-5-fluorophenyl)thiophenol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its optimized molecular geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. For substituted diaryl thioethers, the HOMO is often localized on the sulfur atom and the adjacent phenyl ring, while the LUMO may be distributed across the biphenyl (B1667301) system. The presence of electron-withdrawing groups like chlorine and fluorine is expected to lower the energies of both HOMO and LUMO and potentially alter their distribution.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on calculations of similar molecules and are presented for illustrative purposes.)

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.77 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-S-C Bond Angle | ~103° |

Conformational Landscape Analysis and Potential Energy Surface Mapping

The two phenyl rings in this compound can rotate relative to each other around the C-S bonds. This rotation gives rise to different conformers with varying energies. A conformational landscape analysis would involve systematically rotating the dihedral angles that define the orientation of the phenyl rings to map the potential energy surface (PES). This mapping helps identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them. For substituted biphenyls and diaryl ethers, non-planar (twisted) conformations are generally found to be the most stable due to the balance between conjugative effects (favoring planarity) and steric hindrance (disfavoring planarity). nih.gov The presence of substituents on the rings can influence the preferred dihedral angles and the height of the rotational barriers.

Prediction of Spectroscopic Parameters and Molecular Properties

DFT calculations can predict various spectroscopic parameters that can be compared with experimental data for structural verification. For instance, theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) and Raman spectra. The characteristic stretching frequency for the S-H bond in the thiol group would be a key feature. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR spectra. Other molecular properties such as the dipole moment, polarizability, and electrostatic potential can also be computed to understand the molecule's charge distribution and intermolecular interaction potential.

Table 2: Predicted Electronic Properties for this compound from DFT Calculations (Note: These are representative values based on calculations of similar molecules and are presented for illustrative purposes.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Molecular Dynamics and Molecular Modeling Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time, including its flexibility and interactions with its environment.

Dynamic Conformational Behavior and Intramolecular Interactions

MD simulations can be used to explore the dynamic nature of the conformational flexibility of this compound. By simulating the molecule's motion over nanoseconds or longer, one can observe transitions between different conformational states and calculate the populations of these states at a given temperature. These simulations would likely confirm that the molecule predominantly adopts a twisted conformation, as suggested by PES mapping. nih.gov Furthermore, MD can reveal the nature and persistence of intramolecular interactions, such as potential weak hydrogen bonds or other non-covalent interactions involving the halogen atoms and the thiol group, which can influence the conformational preferences.

Solvation Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent) can provide a detailed picture of the solvation shell around this compound. The arrangement of solvent molecules and the strength of their interactions with the solute can affect its conformational equilibrium and electronic properties. nih.gov For instance, polar solvents may stabilize more polar conformers. Thiols are known to have lower boiling points and be less soluble in polar solvents like water compared to their alcohol analogs due to weaker hydrogen bonding. wikipedia.org Computational models, such as the Polarizable Continuum Model (PCM), can also be combined with DFT calculations to approximate the effect of a solvent as a continuous dielectric medium, providing insights into how solvation impacts reactivity by modifying the energies of reactants, transition states, and products. Studies on similar compounds have shown that while molecular parameters might be slightly influenced by solvent polarity, vibrational frequencies and other chemical properties can be significantly affected. nih.gov

Structure-Reactivity Relationship (SRR) Predictions

The structure-reactivity relationship (SRR) of a chemical compound provides a framework for understanding how its molecular structure influences its chemical behavior. For this compound, computational chemistry offers powerful tools to predict its reactivity by examining its structural and electronic properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property descriptors of a compound with a specific physicochemical attribute. These models are invaluable for predicting the properties of novel or uncharacterized compounds like this compound, for which experimental data may be scarce.

A QSPR model is typically developed using a dataset of compounds with known properties and a set of calculated molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For this compound, key descriptors would include its molecular weight, molar refractivity, molar volume, parachor, surface tension, and polarizability.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit |

| Molecular Weight | 256.71 | g/mol |

| Molar Refractivity | 64.35 ± 0.3 | cm³ |

| Molar Volume | 185.3 ± 3.0 | cm³ |

| Parachor | 473.5 ± 5.0 | cm³·( g/mol )^(1/4) |

| Index of Refraction | 1.623 ± 0.02 | |

| Surface Tension | 46.5 ± 3.0 | dyne/cm |

| Density | 1.385 ± 0.06 | g/cm³ |

| Polarizability | 25.51 ± 0.5 | 10⁻²⁴ cm³ |

| Monoisotopic Mass | 255.9812 | Da |

Note: The data in this table is generated using computational prediction tools and should be considered as an estimation. Experimental verification is required for confirmation.

These predicted values can serve as a basis for developing more complex QSPR models to predict other properties, such as toxicity or environmental fate, by correlating them with experimental data from structurally similar compounds.

Electronic and Steric Effects of Halogen Substitution on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects of the chlorine and fluorine substituents on the phenyl ring. These effects modulate the properties of both the thiol (-SH) group and the aromatic system.

Electronic Effects:

Both chlorine and fluorine are electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring, making it less susceptible to electrophilic attack. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect).

The electron-withdrawing nature of these substituents also influences the acidity of the thiol proton. By pulling electron density away from the sulfur atom, the S-H bond is weakened, making the proton more acidic (lower pKa) compared to unsubstituted thiophenol. Computational studies on substituted thiophenols have shown a correlation between the electron-withdrawing strength of the substituents and the S-H bond dissociation energy (BDE). Generally, electron-withdrawing groups lead to a lower BDE, which can impact the compound's antioxidant potential and its participation in radical reactions.

Steric Effects:

Steric hindrance, the spatial arrangement of atoms that impedes chemical reactions, also plays a role in the reactivity of this compound. The presence of two bulky halogen atoms on one of the phenyl rings can influence the preferred conformation of the molecule and may hinder the approach of reactants to the reactive sites, particularly the thiol group and the adjacent carbon atoms on the aromatic ring.

Advanced Spectroscopic and Analytical Methodologies for Characterization

In-Depth Spectroscopic Elucidation of Molecular Structure and Dynamics

Spectroscopic techniques provide a detailed view of the molecular architecture and behavior of "3-(3-Chloro-5-fluorophenyl)thiophenol" at the atomic and molecular levels.

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of "this compound" in solution. Both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit a series of complex multiplets in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the sulfur linkage. The protons on the thiophenol ring will be distinct from those on the 3-chloro-5-fluorophenyl ring. J-coupling (spin-spin splitting) between adjacent protons and through-space coupling (Nuclear Overhauser Effect, NOE) would help in assigning specific resonances.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons directly bonded to chlorine, fluorine, and sulfur will have their chemical shifts significantly influenced by the electronegativity of these atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would aid in distinguishing between CH, CH₂, and quaternary carbons.

Conformational Analysis: Due to potential steric hindrance between the two aromatic rings, restricted rotation around the C-S bonds may occur. Variable-temperature NMR studies could be employed to investigate the dynamics of this rotation and to determine the energy barrier, providing insight into the molecule's conformational flexibility.

Predicted NMR Data for this compound Note: These are estimated values based on substituent effects on thiophenol and related halogenated benzene (B151609) derivatives. | ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic H's | 7.0 - 7.5 | Multiplets | Protons on both aromatic rings | | SH | 3.5 - 4.5 | Singlet | Thiol proton | | ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | | C-S (Thiophenol ring) | 125 - 135 | Carbon attached to sulfur | | C-Cl | 130 - 140 | Carbon attached to chlorine | | C-F | 160 - 170 (doublet due to C-F coupling) | Carbon attached to fluorine | | Other Aromatic C's | 115 - 145 | Remaining aromatic carbons |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound" by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. The S-H stretching vibration is expected to appear as a weak band. The C-S stretching vibration will also be present. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be observed in the fingerprint region, providing clear evidence of halogenation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H and C-S bonds, being relatively non-polar, may show stronger signals in the Raman spectrum. The symmetric vibrations of the aromatic rings are also typically Raman-active.

Intermolecular Interactions: In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings could lead to shifts in the vibrational frequencies compared to the solution or gas phase.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| S-H Stretch | 2550 - 2600 (weak) | 2550 - 2600 (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 |

| C-S Stretch | 600 - 800 | 600 - 800 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be dictated by the weakest bonds in the molecule. Cleavage of the C-S bonds would be a likely fragmentation pathway, leading to the formation of ions corresponding to the thiophenol and the 3-chloro-5-fluorophenyl moieties. Subsequent fragmentation of these aromatic ions would also be observed.

Isotopic Profiling: The presence of chlorine, with its two stable isotopes ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The [M+2]⁺ peak will have an intensity of approximately one-third of the molecular ion peak [M]⁺, which is a clear indicator of the presence of a single chlorine atom.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Possible Fragment Identity |

|---|---|

| 258 | [M]⁺ Molecular Ion |

| 143 | [C₆H₄ClS]⁺ |

| 109 | [C₆H₅S]⁺ |

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and potential photoreactivity of the molecule by examining the transitions of electrons between different energy levels upon absorption of light.

UV-Visible Spectroscopy: The UV-Visible spectrum of "this compound" is expected to show absorption bands corresponding to π → π* transitions within the two aromatic rings. The presence of the sulfur atom (a chromophore) and the halogen substituents (auxochromes) will influence the position and intensity of these absorption maxima (λ_max). Compared to unsubstituted thiophenol, a bathochromic (red) shift is anticipated due to the extended conjugation and the presence of the halogen atoms. researchgate.netresearchgate.net

Fluorescence Spectroscopy: While many aromatic compounds fluoresce, the presence of the heavy chlorine atom may lead to quenching of fluorescence through enhanced intersystem crossing. If the compound is fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift (the difference between the absorption and emission maxima) can provide information about the excited state geometry. The fluorescence properties of thiophenol derivatives are an active area of research. researchgate.net

Development and Validation of Advanced Analytical Techniques

The development and validation of robust analytical methods are essential for quality control, purity assessment, and monitoring the synthesis of "this compound".

Chromatographic techniques are central to separating "this compound" from impurities and starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS would be a suitable technique for the analysis of this compound. A non-polar or medium-polarity capillary column would likely be used. The temperature program would be optimized to ensure good separation from any related impurities. The mass spectrometer detector provides confirmation of the identity of the eluted peaks based on their mass spectra. GC-MS is a powerful tool for both qualitative and quantitative analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For "this compound," a reversed-phase HPLC method would be appropriate. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a good starting point. A gradient elution program may be necessary to achieve optimal separation. Detection could be achieved using a UV detector set at one of the absorption maxima of the compound. HPLC methods can be validated for linearity, accuracy, precision, and robustness according to established guidelines. internationaljournalssrg.org

Example Chromatographic Conditions

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| GC-MS | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

| HPLC | 150 mm x 4.6 mm, 5 µm particle size (e.g., C18) | Acetonitrile/Water Gradient | UV-Vis (e.g., at 254 nm) |

Electrochemical Methods and Sensor Development for Detection and Quantification

The sensitive and selective quantification of "this compound" is crucial for various applications, including environmental monitoring and industrial process control. Electrochemical methods offer a compelling platform for the development of analytical tools for this purpose due to their inherent advantages, such as high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization. While direct electrochemical studies on "this compound" are not extensively documented in publicly available literature, the electrochemical behavior of thiophenols and related aromatic sulfur compounds provides a strong basis for developing suitable detection and quantification methodologies.

The core of the electrochemical detection of "this compound" lies in the redox activity of the thiol group (-SH). This functional group can be electrochemically oxidized, typically forming a disulfide bond. The presence of chloro and fluoro substituents on the phenyl ring is expected to influence the oxidation potential. Electron-withdrawing groups like chlorine and fluorine generally make the oxidation more difficult, shifting the oxidation potential to more positive values compared to unsubstituted thiophenol.

Voltammetric and Amperometric Techniques

Various electrochemical techniques can be employed for the analysis of "this compound". Cyclic Voltammetry (CV) is a fundamental technique to study the redox behavior of this compound. ossila.com A typical cyclic voltammogram for a substituted thiophenol would reveal information about its oxidation potential and the reversibility of the electrochemical process. researchgate.net For "this compound," an irreversible oxidation peak is anticipated, corresponding to the oxidation of the thiol group. rsc.org

For quantitative analysis, more sensitive techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are preferred. These methods enhance the signal-to-noise ratio, allowing for lower detection limits. utah.edu Amperometry, which involves measuring the current at a constant potential, is another powerful technique for the quantification of electroactive species and is well-suited for flow injection analysis or chromatographic detection. nih.govwikipedia.org

The development of electrochemical sensors with high sensitivity and selectivity is a key area of research. These sensors typically involve the modification of a working electrode to enhance the electrochemical response towards the target analyte.

Electrode Materials and Modifications

The choice of electrode material is critical for achieving the desired sensor performance. Common electrode materials include glassy carbon, gold, and platinum. However, bare electrodes often suffer from fouling and may exhibit sluggish electron transfer kinetics for the oxidation of thiophenols. To overcome these limitations, various modification strategies are employed:

Nanomaterials: Nanoparticles of gold, silver, and metal oxides can be used to modify the electrode surface. These nanomaterials provide a high surface area and can have catalytic effects on the oxidation of the thiol group, leading to enhanced sensitivity.

Polymers: Conducting polymers and molecularly imprinted polymers (MIPs) are used to create selective recognition sites for the target molecule. mdpi.com An MIP-based sensor for "this compound" would involve creating a polymer matrix with cavities that are complementary in shape, size, and chemical functionality to the analyte, thereby improving selectivity.

Carbon-Based Materials: Graphene and carbon nanotubes are excellent electrode modifiers due to their large surface area, high electrical conductivity, and mechanical stability. They can facilitate electron transfer and provide a platform for further functionalization.

Sensor Performance and Characterization

The performance of an electrochemical sensor is evaluated based on several key parameters. The table below presents hypothetical yet plausible performance characteristics for a sensor designed for the detection of "this compound," based on typical values reported for sensors detecting similar aromatic thiols.

Table 1: Representative Performance Characteristics of an Electrochemical Sensor for this compound

| Parameter | Value | Technique | Electrode Modification |

|---|---|---|---|

| Linear Range | 0.1 µM - 100 µM | Differential Pulse Voltammetry | Gold Nanoparticle/Graphene Composite |

| Limit of Detection (LOD) | 0.05 µM | Differential Pulse Voltammetry | Gold Nanoparticle/Graphene Composite |

| Sensitivity | 2.5 µA/µM·cm² | Amperometry | Platinum-Carbon Nanotube Hybrid |

| Response Time | < 5 seconds | Amperometry | Platinum-Carbon Nanotube Hybrid |

Further research would be necessary to develop and validate a specific electrochemical sensor for "this compound." This would involve optimizing the electrode modification, the supporting electrolyte pH, and the parameters of the chosen electrochemical technique. The investigation of potential interferences from other aromatic compounds and sulfur-containing species would also be crucial for ensuring the reliability of the analytical method.

Based on a comprehensive review of available research, there is currently no specific scientific literature detailing the mechanistic investigations, coordination chemistry, supramolecular interactions, or materials science applications of the chemical compound This compound .

Further research on this specific thiophenol derivative would be required to generate the detailed findings requested in the article outline.

Mechanistic Investigations of Chemical Interactions and Material Applications

Research into Potential Applications in Materials Science

Incorporation into Functional Polymer Systems

The molecular architecture of 3-(3-Chloro-5-fluorophenyl)thiophenol makes it a candidate for incorporation into various functional polymer systems. The thiol (-SH) group is particularly reactive and can participate in several polymerization reactions, leading to polymers with unique properties imparted by the chloro and fluoro substituents.

Thiol-ene polymerization is a prominent method where the thiol group can react with an alkene to form a thioether linkage. This type of "click chemistry" is known for its high efficiency and mild reaction conditions. mdpi.com Incorporating this compound into a polymer backbone via this method would introduce both fluorine and chlorine atoms into the polymer structure. Fluorine, being highly electronegative, can enhance thermal stability, chemical resistance, and modify the electronic properties of the resulting polymer. The presence of both chloro and fluoro groups can also influence the polymer's refractive index and dielectric constant.

Another potential route for polymerization is through the formation of poly(thioether)s. Thiophenols can be polymerized with dihaloarenes or other electrophilic monomers. The resulting poly(thioether)s are known for their high refractive indices and good thermal stability. The specific substitutions on the phenyl rings of this compound would be expected to fine-tune these properties.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymerization Method | Co-monomer Type | Potential Polymer Property Enhancements |

| Thiol-ene Polymerization | Dienes, Allyl ethers | High thermal stability, chemical resistance, modified refractive index. |

| Polycondensation | Dihaloarenes, Epoxides | High refractive index, enhanced thermal stability, specific optical properties. |

| Ring-opening Polymerization | Episulfides, Cyclic thiocarbonates | Introduction of specific functionalities, control over polymer architecture. |

Exploration as a Precursor in Optoelectronic or Nanomaterial Research

The unique electronic and self-assembly characteristics of this compound make it a promising precursor for research in optoelectronics and nanomaterials.

In the realm of optoelectronics, the diaryl sulfide (B99878) structure can be a building block for organic semiconductors. The sulfur atom can facilitate electron transport, while the halogenated phenyl rings can be used to modulate the HOMO/LUMO energy levels of the material. This tuning is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The high electronegativity of the fluorine and chlorine atoms would generally lead to a lowering of the HOMO level, potentially increasing the material's stability against oxidation.

For nanomaterial applications, the thiol group is an excellent anchor for binding to the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag). researchgate.net The self-assembly of this compound monolayers on these nanoparticle surfaces could be used to create functionalized nanomaterials with tailored properties. The halogenated phenyl groups would form an outer layer, influencing the nanoparticles' dispersibility in various solvents and their interaction with other molecules. These functionalized nanoparticles could find use in sensing, catalysis, and biomedical imaging.

Table 2: Potential Applications of this compound in Optoelectronics and Nanomaterials

| Research Area | Role of this compound | Potential Application |

| Organic Electronics | Building block for conjugated polymers or small molecules. | Active layer in OLEDs, OPVs, and OFETs. |

| Nanoparticle Functionalization | Surface ligand for metal nanoparticles. | Chemical sensors, catalysts, and imaging agents. |

| Self-Assembled Monolayers | Formation of ordered layers on substrates. | Modifying electrode surfaces, creating molecular electronic junctions. |

While specific experimental data for this compound in these areas is yet to be broadly published, the foundational chemistry of thiophenols and the known effects of halogenation strongly support its potential for these advanced applications. bohrium.com Further research into the synthesis and characterization of materials derived from this compound is needed to fully realize its capabilities.

Environmental Chemical Fate and Mechanistic Degradation Pathways

Photochemical Transformation and Degradation Mechanisms

The presence of a thiol group and halogen substituents on the aromatic rings of 3-(3-Chloro-5-fluorophenyl)thiophenol suggests that it will be susceptible to photochemical transformation in the environment. Solar UV radiation is a key driver of these reactions.

The ultraviolet (UV) absorption properties of arenethiols and alkyl aryl sulfides are well-documented. rsc.org The absorption of UV radiation by this compound is anticipated to be the initiating step in its photodegradation. The primary photochemical process for thiophenols is the homolytic cleavage of the S-H bond, which is often more facile than the cleavage of the C-S bond. researchgate.net This process generates a thiyl radical and a hydrogen atom. researchgate.net

Studies on para-substituted thiophenols have shown that UV excitation leads to S–H bond fission, forming the corresponding thiophenoxyl radicals in both their ground and excited electronic states. acs.org The presence of halogen atoms (chloro and fluoro) on one of the phenyl rings is expected to influence the electronic properties and, consequently, the photochemistry of the molecule. For instance, the photolysis of halogenated compounds can lead to the formation of reactive halogen species. nih.gov

Upon UV irradiation, this compound is expected to undergo the following primary reaction:

C₆H₄(S•)C₆H₃ClF + H•

Further reactions of the resulting thiyl radical could involve dimerization to form a disulfide, reaction with oxygen to form sulfonyl radicals, or reactions with other organic matter in the environment. Secondary photolysis products could also arise from reactions involving the halogen substituents. Research on the photolysis of other halogenated aromatic compounds suggests that carbon-halogen bond cleavage can also occur, leading to a variety of degradation products. The photolysis of the nitrate (B79036) group in the presence of thiyl radicals has been shown to be dominated by the formation of NO₂. researchgate.net

The rate of photodegradation of this compound in the environment will be influenced by a variety of factors. These include light intensity, pH, the presence of dissolved organic matter (DOM), and the presence of other sensitizing or quenching species. mdpi.comijesi.orgscirp.org

The pH of the surrounding medium can affect the speciation of the thiophenol (thiol vs. thiolate anion) and the surface charge of any suspended photocatalytic particles, thereby influencing the degradation rate. ijesi.org For many organic pollutants, photodegradation rates are enhanced in the presence of natural photosensitizers like dissolved organic matter. nih.gov These substances can absorb light and transfer the energy to the target compound or generate reactive oxygen species (ROS) such as hydroxyl radicals, which can then attack the thiophenol.

The presence of nitrate ions, common in many natural waters, can also enhance photolysis rates. nih.gov Conversely, high concentrations of the compound itself can sometimes lead to a decrease in the apparent degradation rate due to light screening effects. scirp.org

Table 1: Anticipated Influence of Environmental Factors on the Photodegradation of this compound

| Factor | Expected Effect on Degradation Rate | Rationale |

|---|---|---|

| Light Intensity | Increase | Higher photon flux leads to more excited molecules and faster primary photolysis. mdpi.com |

| pH | Variable | Affects the thiol/thiolate equilibrium and surface interactions with particulate matter. ijesi.org |

| Dissolved Organic Matter (DOM) | Increase | Acts as a photosensitizer, generating reactive species that can degrade the compound. nih.gov |

| Nitrate Ions | Increase | Can act as a photosensitizer, enhancing the degradation process. nih.gov |

| Initial Concentration | Decrease at high concentrations | Light screening effect can reduce the quantum yield of photolysis. scirp.org |

| Oxygen | Increase | Participates in secondary reactions, leading to further degradation and preventing radical recombination. radtech2020.com |

Biodegradation and Microbial Transformation Studies

The biodegradation of halogenated organic compounds is a critical process in their environmental removal. Microorganisms have evolved diverse enzymatic machinery to break down such persistent molecules.

The initial steps in the aerobic biodegradation of aromatic compounds often involve oxidation by mono- or dioxygenase enzymes. nih.gov For a compound like this compound, this could lead to the formation of hydroxylated intermediates. The presence of both chloro and fluoro substituents introduces complexity, as dehalogenation is often a key and sometimes rate-limiting step. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common mechanism under anaerobic conditions. rsc.org

Potential initial metabolites could include hydroxylated derivatives of the parent compound, as well as compounds where one or both halogen atoms have been removed. For example, studies on chlorophenols show that degradation can proceed via the formation of chlorocatechols, which are then subject to ring cleavage. nih.gov A similar pathway could be envisioned for this compound, likely initiated by oxidation of one of the aromatic rings.

Under anaerobic conditions, some bacteria are capable of using halogenated compounds as electron acceptors in a process known as halorespiration. rsc.org This can lead to complete dehalogenation. The sulfur atom also presents a site for microbial attack. For instance, some microorganisms can metabolize sulfur-containing compounds through oxidation of the sulfur atom.

The biotransformation of this compound will be mediated by a variety of microbial enzymes. nih.gov Key enzyme classes likely to be involved include:

Oxygenases: These enzymes, particularly cytochrome P450 monooxygenases and dioxygenases, are crucial for initiating the degradation of aromatic compounds by introducing hydroxyl groups. nih.govnih.gov This increases the water solubility of the compound and prepares it for further degradation.

Dehalogenases: These enzymes catalyze the removal of halogen atoms from organic molecules. They can be oxidative or reductive. Reductive dehalogenases are particularly important in anaerobic environments. nih.gov

Sulfur-transforming enzymes: Enzymes such as sulfurtransferases may be involved in the metabolism of the thiol group. mdpi.com For example, methylation of thiols is a known enzymatic process. nih.gov

Ring-cleavage enzymes: Once the aromatic ring is sufficiently functionalized (e.g., dihydroxylated), enzymes such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase can cleave the aromatic ring, leading to aliphatic intermediates that can enter central metabolic pathways. nih.gov

Table 2: Plausible Enzymes Involved in the Biotransformation of this compound

| Enzyme Class | Potential Reaction Catalyzed | Significance in Degradation Pathway |

|---|---|---|

| Cytochrome P450 Monooxygenases | Hydroxylation of the aromatic ring | Initial activation of the molecule for further degradation. nih.gov |

| Aromatic Dioxygenases | Dihydroxylation of the aromatic ring | Preparation for aromatic ring cleavage. nih.gov |

| Reductive Dehalogenases | Removal of chlorine and fluorine atoms | Detoxification and a critical step in mineralization, especially under anaerobic conditions. rsc.org |

| Thiol S-methyltransferase | Methylation of the thiol group | A potential biotransformation pathway for thiols. nih.gov |

| Catechol Dioxygenases | Cleavage of the dihydroxylated aromatic ring | Breakdown of the aromatic structure into aliphatic intermediates. nih.gov |

Hydrolytic Stability and Chemical Degradation in Aqueous and Soil Matrices

The stability of this compound towards hydrolysis is another important aspect of its environmental fate. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.

While thiophenols are generally stable to hydrolysis, the presence of electron-withdrawing halogen substituents on the aromatic ring can influence the reactivity of the C-S and C-halogen bonds. However, aryl halides are typically resistant to hydrolysis under ambient environmental conditions. nih.gov Therefore, the hydrolytic degradation of this compound is expected to be a slow process in both aqueous and soil matrices, particularly at neutral pH. Under more extreme pH conditions, such as those found in some industrial effluents, the rate of hydrolysis may be enhanced.

In soil, the degradation of this compound will be a combination of biotic and abiotic processes. Sorption to soil organic matter is likely to be a significant process, which can reduce the bioavailability of the compound for microbial degradation and photolysis. The extent of sorption will depend on the organic carbon content of the soil and the physicochemical properties of the compound. The degradation in soil is likely to be primarily driven by microbial activity, as discussed in section 6.2.

Conclusion and Future Directions in Chemical Research

Synthesis of Current Academic Understanding of 3-(3-Chloro-5-fluorophenyl)thiophenol

This compound is a halogenated aromatic thiol. Its structure, featuring a thiophenol ring connected to a 3-chloro-5-fluorophenyl group, results in a diaryl thioether. This class of compounds is significant in various chemical research areas. The academic understanding of this specific molecule is primarily as a chemical intermediate or a building block for synthesizing more complex structures.

Research has established efficient methods for the synthesis of diaryl thioethers, often involving copper-catalyzed coupling reactions between aryl halides and thiophenolic substrates. nih.gov These methods have been adapted for both solution-phase and solid-phase synthesis, allowing for the creation of diverse molecular libraries. nih.gov The substitution pattern of the two aromatic rings, including the presence of halogen atoms like chlorine and fluorine, imparts specific electronic and steric properties to the molecule. These properties are crucial for its reactivity and potential interactions with biological targets or its utility in materials science.

The thiol (-SH) group is a key reactive site, participating in various chemical transformations. Thiol-based reactions, such as thiol-ene and thiol-Michael additions, are known for their efficiency and are used to create polymers and hydrogels. nih.govresearchgate.net Furthermore, the sulfur atom in the thioether linkage can enhance a molecule's interaction with biological receptors through hydrogen bonding, and the entire thiophene (B33073) moiety is often used as a bioisosteric replacement for phenyl rings in drug design to improve physicochemical properties. nih.gov

Identification of Promising Unexplored Research Questions and Methodological Challenges

While the synthesis of diaryl thioethers is well-documented, significant research questions and challenges remain regarding this compound specifically.

Unexplored Research Questions:

Detailed Mechanistic Studies: The precise mechanisms of its formation, particularly the role of different catalysts (like copper or palladium) and bases in controlling selectivity between diaryl thioethers and potential byproducts like diaryl disulfides, warrant deeper investigation. nih.govresearchgate.net

Biological Activity Screening: Although related thiophene derivatives have shown potential anticancer and antimicrobial activities, the specific biological profile of this compound remains largely unexplored. Systematic screening against a wide range of biological targets could reveal novel therapeutic potential.

Material Properties: The impact of the specific chloro and fluoro substitution pattern on the bulk properties of polymers or materials derived from this compound is an open area of research. How does this particular substitution affect thermal stability, conductivity, or optical properties in advanced materials?

Dynamic Covalent Chemistry: The potential for this compound to be used in creating dynamic covalent networks or vitrimers, which are reprocessable polymer networks, has not been thoroughly explored. researchgate.net

Methodological Challenges:

Selective Synthesis: Achieving high selectivity in one-pot syntheses involving multiple aryl halides can be challenging, requiring precise control over reaction conditions to avoid the formation of undesired symmetrical thioethers. nih.gov

Handling and Stability: Thiols can be prone to oxidation, forming disulfides. Developing robust handling and reaction conditions to prevent this side reaction is a persistent methodological challenge, especially on an industrial scale.

Characterization of Complex Mixtures: When used in polymerization or complex reaction cascades, accurately characterizing the resulting product mixtures and identifying minor byproducts can be difficult, requiring advanced analytical techniques.

Prospective Avenues for Interdisciplinary Research and Advanced Chemical Science Applications

The unique structure of this compound positions it as a valuable candidate for several interdisciplinary research fields and advanced applications.

Medicinal Chemistry and Drug Discovery: As a substituted diaryl thioether, this compound could serve as a scaffold in the design of novel therapeutic agents. The aromatic thioether group is a known linker for connecting different biologically active moieties. researchgate.net Interdisciplinary research combining synthetic chemistry with computational modeling and biological screening could lead to the development of new drug candidates. The thiophene nucleus is present in numerous FDA-approved drugs, highlighting its importance as a pharmacophore. nih.gov

Materials Science and Polymer Chemistry: The reactivity of the thiol group makes it suitable for "click chemistry" reactions, such as the thiol-Michael addition, to create advanced polymers and hydrogels. researchgate.net These materials could have applications in tissue engineering as biocompatible scaffolds or in developing "smart" materials that respond to stimuli like pH or enzymes. nih.govresearchgate.net Collaboration between organic chemists and materials scientists could unlock new functional materials with tailored properties.

Agrochemicals: Halogenated aromatic compounds are frequently used in the development of pesticides and herbicides. Research at the intersection of chemistry and agricultural science could explore the potential of derivatives of this compound as new agrochemical agents.

Catalysis and Organic Synthesis: Further development of synthetic methods using this and similar compounds can advance the field of organic chemistry. For instance, exploring its use in palladium-catalyzed reactions or visible-light-driven photocatalysis could lead to more sustainable and efficient chemical transformations. acs.org

The continued exploration of this compound and its derivatives promises to yield valuable insights and practical applications across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Chloro-5-fluorophenyl)thiophenol, and how can purity be maximized during purification?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, thiophenol derivatives are often prepared under inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity. Monitoring reaction progress using TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions on the aromatic ring and confirm thiol protonation. The deshielding effect of Cl and F substituents aids in structural assignment .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight (e.g., computed mass: 170.61 g/mol) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for C-S (600–700 cm) and S-H (2550–2600 cm) provide functional group confirmation .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile thiol vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Store in amber glass vials under nitrogen at 2–8°C to prevent oxidation and degradation .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the thiol group’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups meta to the thiol enhance its acidity (lower pKa), facilitating deprotonation to thiophenoxide ions. This increases nucleophilicity, enabling efficient participation in Ullmann or Mitsunobu couplings. Kinetic studies (e.g., pseudo-first-order rate constants) using UV-Vis or F NMR can quantify reactivity trends .

- Data Example :

| Reaction Condition | Rate Constant (k, s) | Reference |

|---|---|---|

| Methanol, 25°C |

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., cytochrome P450).

- DFT Calculations : Analyze electron density maps to assess substituent effects on thiol redox potential. Basis sets (e.g., B3LYP/6-311+G**) optimize accuracy .

- Case Study : MD simulations show the fluorophenyl group enhances hydrophobic interactions with enzyme active sites, while the thiol mediates hydrogen bonding .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions?

- Methodological Answer :

- Oxidative Stability : Exposure to HO or air leads to disulfide formation. Monitor via Raman spectroscopy (S-S stretch at 500–550 cm).

- Reductive Stability : NaBH or LiAlH reduces disulfide bonds but leaves the aromatic ring intact. Use LC-MS to track degradation products .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports >80% yields under reflux, while notes lower yields (50–60%) due to competing side reactions. Resolution: Optimize stoichiometry (1.2 eq. thiophenol precursor) and reaction time (12–16 hrs) .

- Toxicity Data Gaps : While lists PAC-1 (2.1 mg/m³), lacks acute toxicity data. Mitigation: Follow ALARA principles and conduct zebrafish embryo assays for ecotoxicological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.